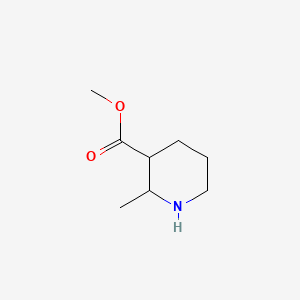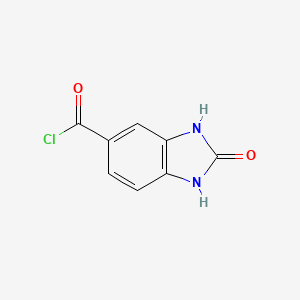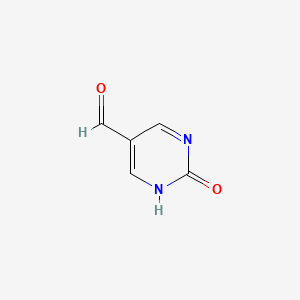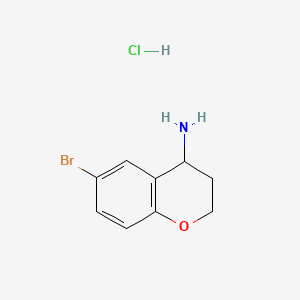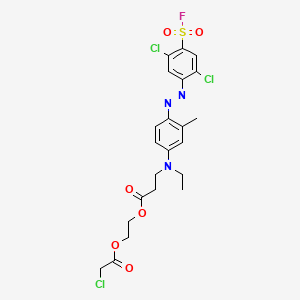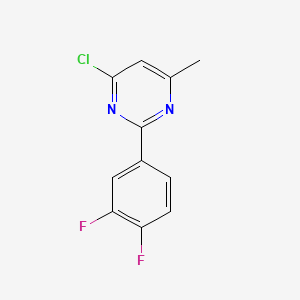
Aflastatin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aflastatin A is a natural product found in Streptomyces . It has the molecular formula C62H115NO24 and a molecular weight of 1258.6 g/mol . It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus .
Synthesis Analysis
The total syntheses of Aflastatin A have been accomplished . The syntheses feature several complex diastereoselective fragment couplings, including a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .Molecular Structure Analysis
Aflastatin A has the novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in Aflastatin A were chemically elucidated .Chemical Reactions Analysis
The syntheses of Aflastatin A feature several complex diastereoselective fragment couplings . These include a Felkin-selective trityl-catalyzed Mukaiyama aldol reaction, a chelate-controlled aldol reaction involving soft enolization with magnesium, and an anti-Felkin-selective boron-mediated oxygenated aldol reaction .科学的研究の応用
Inhibition of Aflatoxin Production
Aflastatin A is known for its specific inhibitory effects on aflatoxin production by Aspergillus parasiticus. Aflatoxins are potent carcinogens and pose a significant risk to food safety. The ability of Aflastatin A to prevent the synthesis of these toxins is a critical area of research, particularly in the field of agricultural biotechnology .
Antimicrobial Activity
Research has shown that Aflastatin A exhibits antimicrobial activity against a range of bacteria, yeasts, and fungi. This broad-spectrum antimicrobial property makes it a potential candidate for developing new antibiotics or antifungal agents, which is especially important given the rising concern over antibiotic resistance .
Antitumor Activity
Aflastatin A also demonstrates antitumor activity. Its potential as an anticancer agent is being explored, with studies focusing on its mechanism of action and efficacy against various cancer cell lines. This line of research holds promise for the development of novel cancer therapies .
Chemical Structure Elucidation
The compound’s complex chemical structure, which includes multiple chiral centers, has been the subject of extensive study. Understanding the stereochemistry of Aflastatin A is crucial for synthetic chemists who aim to replicate its structure and for pharmacologists studying its interactions with biological systems .
Melanin Biosynthesis Inhibition
Aflastatin A has been found to inhibit melanin biosynthesis in certain fungal species, such as Colletotrichum lagenarium. This application is significant for research into fungal pathogenesis and could lead to the development of treatments for fungal infections that involve melanin in their virulence .
Agricultural Applications
Given its inhibitory effects on aflatoxin production, Aflastatin A has potential applications in agriculture. It could be used to treat crops to prevent aflatoxin contamination, thereby ensuring food safety and reducing crop losses due to fungal infections .
Safety And Hazards
While the safety and hazards of Aflastatin A itself are not explicitly mentioned in the retrieved papers, it is known that aflatoxins, which Aflastatin A inhibits, pose significant public health issues and economic concerns . Aflatoxins are classified as teratogenic, genotoxic, carcinogenic, and invisible poisons by the World Health Organization (WHO) .
特性
IUPAC Name |
(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYWUJSXJULKR-YLMXTBCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H115NO24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflastatin A | |
CAS RN |
179729-59-0 |
Source


|
| Record name | Aflastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary mechanism of action of Aflastatin A?
A: Aflastatin A inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.
Q2: How does Aflastatin A impact melanin biosynthesis in Colletotrichum lagenarium?
A: Aflastatin A inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, Aflastatin A appears to target an early step in the melanin pathway [].
Q3: Does Aflastatin A directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?
A: No, research indicates that Aflastatin A does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].
Q4: What metabolic changes are observed in Aspergillus parasiticus upon Aflastatin A treatment?
A: Aflastatin A significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].
Q5: What is the molecular formula and weight of Aflastatin A?
A: The molecular formula of Aflastatin A is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].
Q6: What is the core structural feature of Aflastatin A?
A: Aflastatin A possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].
Q7: How was the structure of Aflastatin A elucidated?
A: The structure of Aflastatin A was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].
Q8: What structural similarities exist between Aflastatin A and Blasticidin A?
A: Both Aflastatin A and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.
Q9: How does the stereochemistry of Aflastatin A compare to that of Blasticidin A?
A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of Aflastatin A, further strengthening the connection between their structures and potentially their biological activities [].
Q10: What insights do isotopic labeling studies provide about the biosynthesis of Aflastatin A?
A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of Aflastatin A originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].
Q11: What is the potential application of Aflastatin A in agriculture?
A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, Aflastatin A holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)
